molecular formula C9H13NO3 B13607661 Methyl 4-amino-3-(furan-2-yl)butanoate

Methyl 4-amino-3-(furan-2-yl)butanoate

Cat. No.: B13607661
M. Wt: 183.20 g/mol
InChI Key: ZJLFFWNPYDUZFK-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(furan-2-yl)butanoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(furan-2-yl)butanoate typically involves the reaction of furan derivatives with appropriate amino and ester groups. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(furan-2-yl)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 4-amino-3-(furan-2-yl)butanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(furan-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Another furan derivative with similar structural features.

    Methyl 3-(furan-2-yl)propanoate: Shares the furan ring but differs in the position and type of functional groups.

Uniqueness

Methyl 4-amino-3-(furan-2-yl)butanoate is unique due to its specific combination of amino and ester groups attached to the furan ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 4-amino-3-(furan-2-yl)butanoate

InChI

InChI=1S/C9H13NO3/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3

InChI Key

ZJLFFWNPYDUZFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CC=CO1

Origin of Product

United States

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